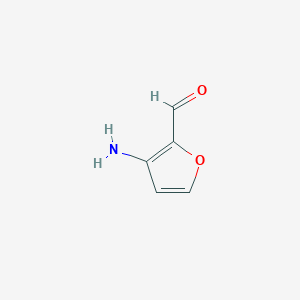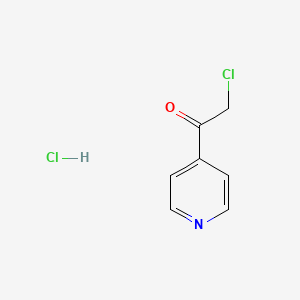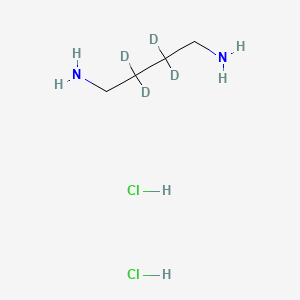
Methyl-4-Aminopyrimidin-2-carboxylat
Übersicht
Beschreibung
Methyl 4-aminopyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-aminopyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-aminopyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitrypanosomale und Antiplasmodiale Aktivität
Methyl-4-Aminopyrimidin-2-carboxylat-Derivate wurden auf ihr Potenzial zur Behandlung tropischer Krankheiten wie Schlafkrankheit und Malaria untersucht. Diese Verbindungen haben vielversprechende antitrypanosomale und antiplasmodiale Aktivitäten gezeigt, die im Kampf gegen diese Krankheiten, die Millionen Menschen weltweit betreffen, entscheidend sind .
Pharmakologische Anwendungen
Das Pyrimidin-Gerüst von this compound ist ein wichtiger Baustein in einer Vielzahl pharmakologischer Anwendungen. Es wurde festgestellt, dass es eine zentrale Einheit in von der FDA zugelassenen Medikamenten mit vielfältigen biologischen Aktivitäten ist, darunter antimikrobielle, antifungale, antiparasitäre und antitumorale Eigenschaften .
Materialwissenschaft
In der Materialwissenschaft wurde diese Verbindung auf ihr Potenzial für die Verwendung in photolumineszierenden Materialien untersucht. Diese Materialien könnten eine kostengünstigere Alternative zu den aktuellen Optionen bieten und die Effizienz der Photonenumwandlung in Solarzellen verbessern .
Umweltwissenschaften
Während spezifische Umweltanwendungen von this compound nicht direkt gefunden wurden, kann die Rolle seiner Derivate bei der Entwicklung von antitrypanosomalen und antiplasmodialen Wirkstoffen indirekt zur Umweltgesundheit beitragen, indem Krankheiten bekämpft werden, die sowohl die menschliche Bevölkerung als auch die Tierwelt betreffen .
Biochemie
In der Biochemie wird this compound bei der Synthese verschiedener Verbindungen verwendet. Es dient als Vorläufer bei der Herstellung von Molekülen für biochemische Simulationen und Visualisierungen, die für das Verständnis komplexer biologischer Prozesse unerlässlich sind .
Pharmakologie
Diese Verbindung ist integraler Bestandteil der Synthese verschiedener pharmakologisch aktiver Moleküle. Sie ist an der Herstellung neuer Medikamente mit verbesserten Druglikeness- und ADME-Tox-Eigenschaften beteiligt, die für die Entwicklung sichererer und wirksamerer Medikamente entscheidend sind .
Wirkmechanismus
Target of Action
Methyl 4-aminopyrimidine-2-carboxylate is a pyrimidine derivative. Pyrimidines are known to have a broad range of biological activities and are critical components of many pharmaceuticals . .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects . The specific interactions of Methyl 4-aminopyrimidine-2-carboxylate with its targets would need further investigation.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biological processes, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications
Pharmacokinetics
Some pyrimidine derivatives are predicted to have acceptable pharmacokinetic/drug-like properties .
Result of Action
Pyrimidine derivatives are known to have a broad range of biological activities, suggesting that methyl 4-aminopyrimidine-2-carboxylate could have multiple effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that pyrimidine derivatives can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
methyl 4-aminopyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)5-8-3-2-4(7)9-5/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQRUDYLXHRTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516749 | |
| Record name | Methyl 4-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71470-40-1 | |
| Record name | Methyl 4-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1600951.png)
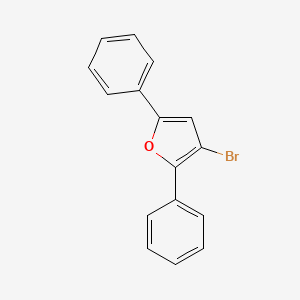

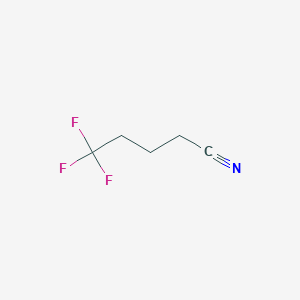
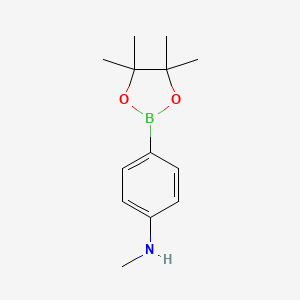
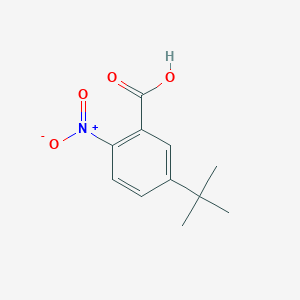
![5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B1600962.png)



